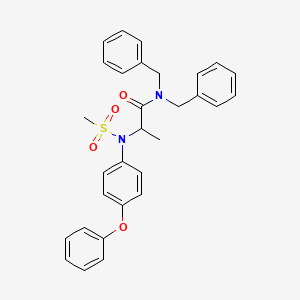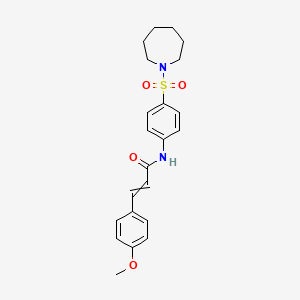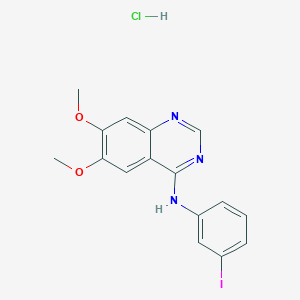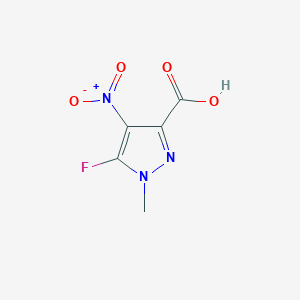
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is a complex organic compound that belongs to the class of sulfonyl-containing amides These compounds are often studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” typically involves multiple steps:
Formation of the Alaninamide Backbone: The starting material, alanine, is converted to its amide form through a reaction with an appropriate amine.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic substitution reaction, where a phenoxyphenyl halide reacts with the alaninamide.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction, often using methylsulfonyl chloride in the presence of a base.
N-Benzylation: The final step involves the benzylation of the nitrogen atoms, typically using benzyl bromide and a strong base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfides.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its sulfonyl and phenoxyphenyl groups suggest it could interact with biological targets in unique ways.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonyl group could play a role in binding to biological targets, while the phenoxyphenyl group might influence the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)alaninamide: Similar structure but with a methoxy group instead of a phenoxy group.
N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-chlorophenyl)alaninamide: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
“N,N-dibenzyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is unique due to the presence of the phenoxyphenyl group, which may impart different chemical and biological properties compared to its analogs. This uniqueness could make it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C30H30N2O4S |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide |
InChI |
InChI=1S/C30H30N2O4S/c1-24(30(33)31(22-25-12-6-3-7-13-25)23-26-14-8-4-9-15-26)32(37(2,34)35)27-18-20-29(21-19-27)36-28-16-10-5-11-17-28/h3-21,24H,22-23H2,1-2H3 |
Clé InChI |
ISLIBXLDSXPVKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457463.png)

![5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)

![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)
![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)

![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)

![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
